molecular formula C15H22 B1589896 (4-Propylcyclohexyl)benzene CAS No. 61203-94-9

(4-Propylcyclohexyl)benzene

Cat. No.: B1589896
CAS No.: 61203-94-9
M. Wt: 202.33 g/mol
InChI Key: PWGUTKLGUISGAE-UHFFFAOYSA-N
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Description

(4-Propylcyclohexyl)benzene is an organic compound with the molecular formula C15H22. It is a derivative of cyclohexylbenzene, where a propyl group is attached to the cyclohexyl ring. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Propylcyclohexyl)benzene involves the Friedel-Crafts alkylation reaction. In this process, benzene is treated with an alkyl chloride (such as 1-chloropropane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods: An industrial method for producing this compound involves the hydrogenation of p-hydroxypropiophenone to form 4-propylcyclohexanone. This intermediate is then subjected to a dehydration reaction to yield 4-propylcyclohexenylbenzene, which is finally hydrogenated under low pressure to produce this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: (4-Propylcyclohexyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into various cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

(4-Propylcyclohexyl)benzene acts as a non-competitive antagonist of the NMDA receptor. It binds to the phencyclidine (PCP) site on the receptor, located in the ion channel pore. By blocking the ion channel, it prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. This leads to a decrease in neuronal excitability and neurotransmitter release.

Comparison with Similar Compounds

    Cyclohexylbenzene: Similar structure but without the propyl group.

    (4-Ethylcyclohexyl)benzene: Similar structure with an ethyl group instead of a propyl group.

    (4-Butylcyclohexyl)benzene: Similar structure with a butyl group instead of a propyl group.

Uniqueness: (4-Propylcyclohexyl)benzene is unique due to its specific propyl substitution, which imparts distinct physical and chemical properties. Its selective NMDA receptor antagonism and potential neuroprotective effects make it particularly valuable in scientific research.

Properties

IUPAC Name

(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGUTKLGUISGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300263
Record name (trans-4-Propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-94-9
Record name (trans-4-Propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Propylcyclohexylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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